![molecular formula C23H31ClO4 B590339 6beta-Chloro-17-acetoxyprogesterone CAS No. 2658-74-4](/img/structure/B590339.png)
6beta-Chloro-17-acetoxyprogesterone
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Overview
Description
Molecular Structure Analysis
The molecular structure of 6beta-Chloro-17-acetoxyprogesterone is represented by the formula C23H31ClO4 . The compound has a molecular weight of 406.9 g/mol . The InChI representation of the molecule is InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1
. The canonical SMILES representation is CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 6beta-Chloro-17-acetoxyprogesterone include a molecular weight of 406.9 g/mol . The compound has a XLogP3 value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 406.1910872 g/mol . The topological polar surface area is 60.4 Ų . The heavy atom count is 28 .
Scientific Research Applications
Endocrine System Research
6beta-Chloro-17-acetoxyprogesterone: has been studied for its role as a hormone . It is a synthetic analogue of endogenous steroid hormones, which are crucial for various regulatory functions within organisms . Research in this area often explores the compound’s potential effects on hormonal balance and its use in treatments for hormonal disorders.
Reproductive Biology
This compound is a potent progestational agent and has been investigated for its effects on fertility and reproduction. Studies have included its impact on ova fertilization rates and pregnancy maintenance in livestock, providing insights into its potential applications in veterinary medicine and animal husbandry .
Aldosterone Antagonism
The compound has been evaluated for its possible action as an aldosterone antagonist . However, studies have shown that while it does not exhibit anti-aldosterone action, it does have a natriuretic effect in patients with cirrhosis of the liver, suggesting a potential application in managing certain symptoms of liver disease .
Mechanism of Action
Target of Action
The primary target of 6β-Chloro-17-acetoxy Progesterone is the progesterone receptor (PR) . This receptor is a key component in the complex regulation of normal female reproductive function .
Mode of Action
6β-Chloro-17-acetoxy Progesterone, like other progestogens, binds to the progesterone receptor. This binding triggers a series of intracellular events, leading to changes in gene expression
Biochemical Pathways
Upon binding to the progesterone receptor, 6β-Chloro-17-acetoxy Progesterone influences several biochemical pathways. These include pathways related to the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . The compound also affects pathways in the mammary gland related to lobular-alveolar development and suppression of milk protein synthesis before parturition .
Result of Action
The binding of 6β-Chloro-17-acetoxy Progesterone to the progesterone receptor results in a variety of molecular and cellular effects. These include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . In the mammary gland, it leads to lobular-alveolar development and suppression of milk protein synthesis before parturition .
properties
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGANSDLNPXGO-LIASLNQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Chloro-17-acetoxyprogesterone |
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